molecular formula C18H22N4O4 B1684237 Xemilofiban CAS No. 149820-74-6

Xemilofiban

Cat. No.: B1684237
CAS No.: 149820-74-6
M. Wt: 358.4 g/mol
InChI Key: ZHCINJQZDFCSEL-CYBMUJFWSA-N
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Description

Xemilofiban is a glycoprotein IIb/IIIa antagonist, which is an orally available prodrug of a non-peptide mimetic of the tetrapeptide RGDF. It is converted to the active metabolite SC 54701. This compound was initially developed for the treatment of thrombosis in patients with unstable angina pectoris and acute myocardial infarction undergoing angioplasty .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xemilofiban involves the preparation of its active metabolite, SC 54701. The synthetic route typically includes the following steps:

    Formation of the tetrapeptide mimetic: This involves the coupling of specific amino acids to form the tetrapeptide backbone.

    Cyclization: The linear tetrapeptide is cyclized to form the mimetic structure.

    Functionalization: Introduction of functional groups to enhance the binding affinity and specificity to the glycoprotein IIb/IIIa receptor.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Xemilofiban undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced form.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include different oxidation states, reduced forms, and substituted derivatives of this compound .

Scientific Research Applications

Xemilofiban has several scientific research applications, including:

Mechanism of Action

Xemilofiban exerts its effects by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This prevents platelet aggregation and thrombus formation. The active metabolite, SC 54701, binds to the receptor with high affinity, inhibiting the final common pathway of platelet aggregation .

Comparison with Similar Compounds

    Tirofiban: Another glycoprotein IIb/IIIa antagonist used to prevent platelet aggregation.

    Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.

    Abciximab: A monoclonal antibody that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.

Comparison: Xemilofiban is unique in its oral availability and its conversion to an active metabolite, SC 54701. Unlike tirofiban and eptifibatide, which are administered intravenously, this compound can be taken orally, making it more convenient for patients. Additionally, its non-peptide structure differentiates it from abciximab, which is a monoclonal antibody .

Properties

IUPAC Name

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCINJQZDFCSEL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164410
Record name Xemilofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149820-74-6
Record name Xemilofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149820-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xemilofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xemilofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XEMILOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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